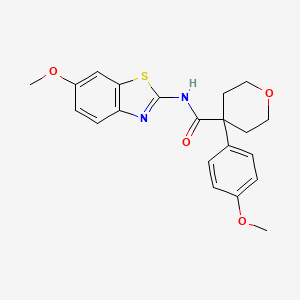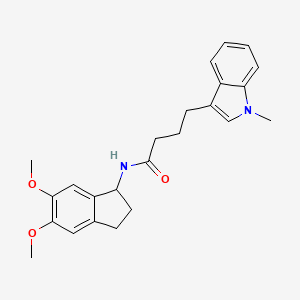![molecular formula C33H35N3O5S B14937291 4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a spirocyclic system, a chromene moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. The key steps include the formation of the spirocyclic system, the introduction of the chromene moiety, and the attachment of the sulfonamide group. Common reagents used in these reactions include phenylhydrazine, cyclohexanone, and various sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and specific temperature controls .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism by which 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic system and chromene moiety could play a role in binding to these targets, while the sulfonamide group may enhance solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: Similar in structure but lacks the spirocyclic system and chromene moiety.
4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide: Contains a disulfide linkage instead of the spirocyclic system.
Uniqueness
The uniqueness of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide lies in its spirocyclic system and chromene moiety, which provide distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C33H35N3O5S |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)sulfonylamino]-N-[(E)-(6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]propanamide |
InChI |
InChI=1S/C33H35N3O5S/c1-23-10-12-26(13-11-23)42(38,39)34-19-15-31(37)35-36-32-21-27(24-8-4-2-5-9-24)28-20-25-14-18-33(16-6-3-7-17-33)41-29(25)22-30(28)40-32/h2,4-5,8-13,20-22,34H,3,6-7,14-19H2,1H3,(H,35,37)/b36-32+ |
Clave InChI |
AQPUMQNHSVOAOU-WIKZRCHHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C/2\C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=C2C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![1-butyl-N-{4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937236.png)
![7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14937237.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)

![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B14937253.png)


![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)

![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)

